molecular formula C12H14O3 B13494946 6-phenyloxane-2-carboxylic acid, Mixture of diastereomers

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B13494946
M. Wt: 206.24 g/mol
InChI Key: JJGNIXHMFWWAKF-UHFFFAOYSA-N
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Description

6-phenyloxane-2-carboxylic acid, mixture of diastereomers, is a compound that consists of a mixture of stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-phenyloxane-2-carboxylic acid typically involves the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid. This reaction results in a mixture of diastereomers, which can be separated based on their different physical properties such as solubility and melting point . The reaction conditions often include the use of a chiral reagent to ensure the formation of diastereomers .

Industrial Production Methods

In an industrial setting, the production of 6-phenyloxane-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The separation of diastereomers can be achieved through techniques such as chromatography or crystallization, which exploit the different physical properties of the diastereomers .

Chemical Reactions Analysis

Types of Reactions

6-phenyloxane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in the formation of new substituted compounds .

Scientific Research Applications

6-phenyloxane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-phenyloxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The diastereomers may exhibit different biological activities due to their distinct three-dimensional structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-phenyloxane-2-carboxylic acid lies in its mixture of diastereomers, which provides a diverse range of physical and chemical properties. This diversity makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6-phenyloxane-2-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-12(14)11-8-4-7-10(15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)

InChI Key

JJGNIXHMFWWAKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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